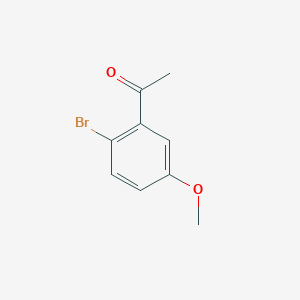

1-(2-Bromo-5-methoxyphenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUSWNMOPSGTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286593 | |

| Record name | 1-(2-bromo-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-63-8 | |

| Record name | 1-(2-Bromo-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-5-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromo-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2-bromo-5-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Organic Synthesis

In the realm of organic synthesis, 1-(2-Bromo-5-methoxyphenyl)ethanone serves as a versatile building block, a foundational molecule from which more complex chemical structures can be constructed. csmres.co.uk Its utility stems from the reactivity of its functional groups. The ketone can undergo a variety of transformations, such as reduction to an alcohol or conversion to other functional groups. fiveable.me The bromine atom and the methoxy (B1213986) group on the aromatic ring also play crucial roles, influencing the molecule's reactivity and providing sites for further chemical modification. acs.org

For instance, the bromine atom can participate in cross-coupling reactions, a powerful class of reactions in organic chemistry that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. sciencedaily.com This enables chemists to connect the this compound core to other molecular fragments, building up complexity in a controlled and predictable manner. The methoxy group, an electron-donating group, influences the position at which these reactions occur on the aromatic ring, a concept known as regioselectivity. The strategic placement of these functional groups makes this compound a valuable starting material in the synthesis of a wide array of more complex molecules. nih.gov

Strategic Importance of Aryl Ketones in Chemical Science

1-(2-Bromo-5-methoxyphenyl)ethanone belongs to the broader class of aryl ketones, which are compounds containing a carbonyl group bonded to an aromatic ring and an alkyl group. fiveable.me Aryl ketones are of immense strategic importance in chemical science, serving as key intermediates in the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. fiveable.menih.gov Their prevalence in biologically active molecules makes them a frequent target for medicinal chemists. nih.gov

The carbonyl group in aryl ketones is a hub of reactivity, allowing for a wide range of chemical transformations. fiveable.menih.gov These reactions can be used to introduce new functional groups or to build entirely new ring systems. For example, aryl ketones can be converted into heterocyclic compounds, which are ring structures containing atoms of at least two different elements and are common motifs in drug molecules. nih.gov The ability to readily modify aryl ketones makes them indispensable tools for chemists seeking to create novel molecules with specific properties. sciencedaily.com

Overview of Research Trajectories for Halogenated and Methoxylated Aromatics

Established Synthetic Pathways and Precursors

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com

The general mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion intermediate). youtube.com Subsequent deprotonation of this intermediate restores aromaticity and yields the desired aryl ketone. masterorganicchemistry.com

For the synthesis of this compound, a potential precursor is 4-bromoanisole (B123540) (1-bromo-4-methoxybenzene). The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. Due to the stronger activating effect of the methoxy group, the incoming acetyl group would be directed to the positions ortho to it. One of these positions is also ortho to the bromine atom.

A general representation of the Friedel-Crafts acylation of 4-bromoanisole is as follows:

Reaction Scheme:

| Precursor | Acylating Agent | Catalyst | Solvent | Product |

| 4-Bromoanisole | Acetyl chloride | AlCl₃ | Dichloromethane | This compound |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. One relevant strategy for the synthesis of this compound is the palladium-catalyzed carbonylation of an aryl halide. This method introduces a carbonyl group into an organic molecule using carbon monoxide (CO) as the carbonyl source.

Aryl bromides are suitable substrates for these reactions. For instance, the palladium-catalyzed carbonylation of para-bromoanisole can serve as a model for the synthesis of related methoxy-substituted acetophenones. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of the acetyl group, which can be generated in situ or from a suitable reagent.

A plausible route to this compound would involve the palladium-catalyzed coupling of a di-substituted aryl halide with a suitable acetylating agent. Alternatively, a Sonogashira coupling of 1,4-dibromo-2-methoxybenzene with a protected acetylene, followed by hydration of the alkyne, could yield the target ketone.

A representative palladium-catalyzed carbonylation reaction is the synthesis of methyl esters from aryl bromides. While not directly producing an acetophenone (B1666503), this illustrates the principle of introducing a carbonyl group.

| Aryl Halide | Carbonyl Source | Catalyst | Ligand | Product |

| p-Bromoanisole | CO | Pd₂(dba)₃ | Xantphos | Methyl p-anisate |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

Direct synthesis of this compound via SNA_r by attacking a suitably substituted aromatic ring with an acetylide equivalent is challenging. The methoxy group is an electron-donating group, which disfavors the formation of the Meisenheimer complex. However, SNA_r could be a viable strategy for the synthesis of precursors to this compound. For instance, a precursor with a nitro group (a strong electron-withdrawing group) could undergo nucleophilic substitution, with the nitro group later being converted to the desired functionality.

The general mechanism of SNA_r involves two main steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. libretexts.org

Due to the electronic properties of the target molecule, direct synthesis via this route is less common.

Novel and Green Synthesis Advancements

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. researchgate.netscispace.comresearchgate.net The use of microwave irradiation can be particularly beneficial for reactions like the Friedel-Crafts acylation.

Microwave heating promotes rapid and uniform heating of the reaction mixture, which can enhance the rate of formation of the acylium ion and its subsequent reaction with the aromatic substrate. Solvent-free microwave-assisted reactions are also gaining attention as a green chemistry approach. mdpi.com For the synthesis of acetophenones, microwave irradiation has been shown to be effective in condensation reactions. researchgate.net

While specific literature on the microwave-assisted synthesis of this compound is not widely available, the general success of this technology in related syntheses suggests its potential for optimizing the production of this compound.

| Reaction Type | Reactants | Conditions | Advantage |

| Condensation | Acetophenone derivatives, Aldehydes | Boric acid, Solvent-free, Microwave | Rapid, Environmentally friendly |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients.

The synthesis of aryl ketones, including acetophenones, is amenable to flow chemistry processes. For example, Friedel-Crafts acylations can be performed in flow reactors, allowing for precise control over reaction parameters and minimizing the risks associated with highly reactive intermediates. Similarly, palladium-catalyzed coupling reactions can be efficiently conducted in flow, enabling better control over catalyst activity and lifetime.

The continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides, demonstrating the feasibility of this approach for ketone synthesis under mild conditions. nih.gov The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Photocatalytic and Electrocatalytic Methodologies

The application of photocatalysis and electrocatalysis in organic synthesis has gained considerable traction due to their potential for milder reaction conditions and unique reactivity.

Photocatalytic Bromination:

Visible-light-induced photocatalysis presents a promising strategy for the bromination of aromatic compounds. Research has demonstrated the efficient photocatalytic bromination of aromatic hydrocarbons using a 9-mesityl-10-methylacridinium (B1239669) ion as a photocatalyst. This process utilizes hydrogen bromide as the bromine source and molecular oxygen as a green oxidant. rsc.orgresearchgate.net The reaction is initiated by photoinduced electron transfer, leading to the formation of a bromine radical that can then react with the aromatic substrate. rsc.orgresearchgate.net

For the synthesis of this compound, a similar approach could be envisioned starting from 3-methoxyacetophenone. The electron-donating methoxy group would activate the aromatic ring towards electrophilic bromination, with the acetyl group directing the substitution to the ortho and para positions. Control over the regioselectivity to favor the desired 2-bromo isomer would be a key challenge.

Table 1: Representative Photocatalytic Bromination of an Activated Aromatic Compound

| Substrate | Photocatalyst | Bromine Source | Solvent | Product | Yield (%) | Selectivity (%) | Reference |

| 1,3,5-Trimethoxybenzene | 9-Mesityl-10-methylacridinium ion | HBr/O₂ | Acetonitrile (B52724) | 2-Bromo-1,3,5-trimethoxybenzene | 100 | 100 | rsc.org |

Electrocatalytic Bromination:

Electrocatalysis offers another powerful tool for selective bromination. Studies on the electroselective α-bromination of acetophenone have shown that in situ generation of bromonium ions from ammonium (B1175870) bromide can lead to efficient side-chain bromination. rsc.orgrsc.orgresearchgate.net However, for the synthesis of this compound, ring bromination is required.

A more relevant approach would involve the electrocatalytic bromination of 3-methoxyacetophenone. By carefully controlling the electrochemical parameters, such as the electrode material, solvent system, and electrolyte, it is possible to favor aromatic bromination over side-chain reactions. For instance, a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl₃ in a biphasic electrolysis system has been reported, achieving excellent yields. researchgate.net Adapting such a system to promote aromatic substitution on 3-methoxyacetophenone could provide a viable synthetic route.

Table 2: Electrocatalytic α-Bromination of Acetophenone

| Substrate | Bromide Source | Electrolyte | Solvent | Product | Yield (%) | Reference |

| Acetophenone | NH₄Br | H₂SO₄ | H₂O:CH₃CN | α-Bromoacetophenone | 80 | rsc.orgrsc.org |

| Acetophenone | NaBr | H₂SO₄ | CHCl₃/H₂O | α-Bromoacetophenone | Excellent | researchgate.net |

Yield Enhancement and Purity Considerations

Optimizing reaction conditions and employing effective purification techniques are paramount for obtaining high yields and purity of this compound.

Reaction Condition Optimization

The optimization of reaction conditions is a critical step in maximizing the yield and minimizing the formation of impurities. For the bromination of 3-methoxyacetophenone, several factors would need to be considered:

Brominating Agent: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide, HBr/oxidant) and its stoichiometry will significantly impact the reaction outcome.

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and selectivity. For instance, the mono-ortho-bromination of phenolic compounds has been achieved with high selectivity using methanol (B129727) as the solvent. researchgate.net

Temperature: Temperature control is crucial to manage the reaction kinetics and prevent side reactions, such as over-bromination or decomposition.

Catalyst: In catalytic reactions, the nature and loading of the catalyst are key parameters to optimize.

A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.

Chromatographic and Crystallization Techniques for Preparative Scale

Chromatographic Techniques:

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic compounds on a larger scale. For bromo- and methoxy-substituted acetophenone derivatives, reverse-phase HPLC is often employed. A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. Current time information in Pasuruan, ID. The gradient and flow rate can be optimized to achieve efficient separation of the desired product from unreacted starting materials and isomeric byproducts.

Table 3: Illustrative Preparative HPLC Conditions for a Related Compound

| Compound | Column | Mobile Phase | Detection | Reference |

| Ethanone (B97240), 2-bromo-1-(4-bromophenyl)- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Current time information in Pasuruan, ID. |

Crystallization Techniques:

Crystallization is a cost-effective and scalable method for the final purification of solid compounds. The choice of solvent is critical for successful crystallization. A good solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. For substituted acetophenones, common solvents for crystallization include alcohols (e.g., methanol, ethanol), alkanes (e.g., hexane), and their mixtures.

The process often involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. Seeding with a small crystal of the pure compound can sometimes be necessary to initiate crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried. For instance, α-bromo acetophenone has been crystallized from a mixture of methanol and hexane. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 5 Methoxyphenyl Ethanone

Reactivity at the Carbonyl Center

The carbonyl group in 1-(2-bromo-5-methoxyphenyl)ethanone is a classic electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electronic effects of the substituted benzene (B151609) ring.

The carbonyl carbon of this compound readily undergoes nucleophilic addition. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation reactions with amines and their derivatives can yield imines or related nitrogen-containing compounds. Similarly, reactions with stabilized ylides, such as those used in the Wittig reaction, can convert the carbonyl group into an alkene.

The acetyl group can be reduced to an alcohol or a methylene (B1212753) group. The reduction to the corresponding alcohol, 1-(2-bromo-5-methoxyphenyl)ethanol, can be achieved using various reducing agents. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. lookchem.com

Conversely, while the acetyl group is already in a relatively oxidized state, the adjacent methylene group can be a site for further oxidation under specific conditions. However, reactions involving oxidation at this position are less common compared to the reduction of the carbonyl.

Reactivity of the Aryl Halide Moiety

The bromine atom attached to the aromatic ring provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

The aryl bromide of this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new chemical bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a powerful method for forming carbon-carbon bonds and has been extensively used in the synthesis of biaryl compounds and other complex molecules. libretexts.orgnih.govrsc.org The reaction is valued for its mild conditions and the commercial availability and stability of the boronic acid reagents. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with trans selectivity. organic-chemistry.org This reaction has been employed in the synthesis of various fine chemicals and pharmaceutical intermediates. rug.nl High-temperature conditions are sometimes necessary, particularly for less reactive aryl bromides. syntheticpages.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a crucial method for synthesizing arylalkynes, which are important precursors in medicinal chemistry and materials science. libretexts.orgnih.gov The reaction can often be carried out under mild, room-temperature conditions. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. It is a key method for the synthesis of arylamines, which are prevalent in many biologically active compounds.

The following table summarizes representative examples of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Significance |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl ketone | Synthesis of complex organic molecules. libretexts.orgnih.govrsc.org |

| Heck | Alkene | Pd catalyst, base | Alkenylated ketone | Formation of substituted styrenes. organic-chemistry.orgrug.nl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynylated ketone | Synthesis of arylalkynes for various applications. wikipedia.orglibretexts.orgnih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, base | N-Aryl ketone | Formation of carbon-nitrogen bonds. |

While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups ortho or para to the halogen can activate the ring for such reactions. libretexts.org In the case of this compound, the acetyl group provides some activation, although it is not as potent as a nitro group. The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate. libretexts.orgresearchgate.net The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. Computational studies have been used to investigate the mechanism and reactivity in related thiophene (B33073) systems. nih.gov

The aryl bromide can be converted into an organometallic species through metal-halogen exchange. Reaction with a strong base like n-butyllithium can lead to the formation of a lithiated intermediate. This species is a powerful nucleophile and can react with a wide range of electrophiles. Alternatively, reaction with magnesium metal can form the corresponding Grignard reagent, which is also a valuable nucleophilic intermediate, albeit generally less reactive than the organolithium counterpart. The ease of formation of boronic acids from Grignard reagents makes this a common route to prepare substrates for Suzuki-Miyaura coupling. libretexts.org

Reactivity of the Methoxy (B1213986) Group

Demethylation Reactions

The cleavage of the aryl-O-CH₃ bond, known as O-demethylation, is a characteristic reaction of aryl methyl ethers like this compound. This transformation is typically achieved under strong acidic conditions, often with nucleophilic reagents. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are commonly employed for this purpose.

The mechanism generally involves the protonation of the ether oxygen by a strong acid, which makes the methyl group susceptible to nucleophilic attack. rsc.org This is followed by a bimolecular nucleophilic substitution (Sₙ2) reaction where a nucleophile, such as a bromide ion (Br⁻), attacks the electrophilic methyl carbon, leading to the cleavage of the O-C(methyl) bond and formation of a phenol (B47542) and a methyl halide. rsc.org

Studies on analogous lignin-derived aromatic compounds have shown that acidic concentrated lithium bromide (ACLB) is effective for demethylation under moderate conditions (e.g., 110°C). rsc.org The rate of demethylation can be influenced by the electronic environment of the aromatic ring. For instance, the presence of additional electron-donating groups can increase the electron density on the benzene ring, which can facilitate the initial protonation step. rsc.org Conversely, the presence of the electron-withdrawing acetyl group on this compound would be expected to slightly decrease the rate of demethylation compared to a non-acetylated analogue by reducing the basicity of the methoxy oxygen.

Table 1: Representative Pseudo-First-Order Rate Constants for Demethylation of Structurally Related Methoxyaromatic Compounds

| Substrate | Temperature (°C) | Rate Constant k₁ (M⁻¹ min⁻¹) |

|---|---|---|

| Guaiacol (B22219) (PG) | 110 | 0.041 |

| Guaiacol (PG) | 90 | 0.010 |

| Syringol (PS) | 110 | 0.087 |

| Syringol (PS) | 90 | 0.024 |

Data presented is for analogous compounds, guaiacol (PG) and syringol (PS), to illustrate kinetic principles of demethylation in an acidic concentrated lithium bromide system. rsc.org

Electrophilic Aromatic Substitution on the Activated Ring

The benzene ring of this compound is substituted with three groups that exert competing electronic effects, influencing the regioselectivity of electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org SₑAr reactions involve an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The general mechanism proceeds via a two-step process: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

The substituents on the ring dictate the position and rate of substitution:

Methoxy group (–OCH₃) at C5: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. mnstate.edu

Bromo group (–Br) at C2: This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance donation of its lone pairs. mnstate.edu

Acetyl group (–COCH₃) at C1: This is a strongly deactivating, meta-directing group due to both inductive and resonance electron-withdrawing effects. mnstate.edu

In this compound, the powerful activating effect of the methoxy group is the dominant directorial influence. The positions ortho to the methoxy group are C4 and C6. The position para to the methoxy group is C2, which is already occupied by the bromo substituent. The acetyl group directs to positions C3 and C5 (occupied), and the bromo group directs to C1 (occupied) and C3.

Therefore, incoming electrophiles are most likely to attack the positions most strongly activated by the methoxy group, which are C4 and C6. Between these two, C6 is sterically less hindered than C4, which is situated between the bromo and methoxy groups. However, the electronic influence is typically the deciding factor. Consequently, electrophilic aromatic substitution reactions such as nitration, further halogenation, or sulfonation would be expected to yield primarily a mixture of 4- and 6-substituted products. For example, bromination could lead to the formation of 1-(2,4-dibromo-5-methoxyphenyl)ethanone and 1-(2,6-dibromo-5-methoxyphenyl)ethanone.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are governed by the stability of the transition states and intermediates formed during the reaction. In electrophilic aromatic substitution, the formation of the arenium ion is the slow, rate-determining step. libretexts.orgmnstate.edu The energy of the transition state leading to this intermediate is lowered by electron-donating groups that stabilize the positive charge, thus increasing the reaction rate. mnstate.edu

Kinetic studies on the demethylation of related methoxyphenols have shown that the reaction can be modeled as a pseudo-first-order process when the demethylating agent is in large excess. rsc.org The rate constants depend on factors like temperature and the electronic nature of the substituents. rsc.org

Therodynamically, electrophilic aromatic substitution reactions are generally favorable because they result in the replacement of a C-H bond with a C-E (electrophile) bond while preserving the significant resonance stability of the aromatic ring. libretexts.org The high energy barrier to breaking this aromaticity is why a catalyst is often required to generate a sufficiently strong electrophile. masterorganicchemistry.com The reaction is a substitution rather than an addition because the rearomatization step (loss of a proton) is energetically highly favorable. libretexts.org

Stereochemical Aspects in Derivatives and Transformations

The structure of this compound itself is achiral. However, the carbonyl group of the ethanone (B97240) moiety provides a site for transformations that can introduce stereochemistry into its derivatives.

A key reaction is the reduction of the ketone to a secondary alcohol, yielding 1-(2-Bromo-5-methoxyphenyl)ethanol. lookchem.com This reduction creates a new chiral center at the carbon bearing the hydroxyl group. Standard reduction with reagents like sodium borohydride (B1222165) (NaBH₄) would produce a racemic mixture of the (R)- and (S)-enantiomers.

This chiral alcohol is a valuable intermediate in asymmetric synthesis. Research has demonstrated its use in the enantioselective synthesis of more complex molecules. For instance, 1-(2-Bromo-5-methoxyphenyl)ethanol can be used as a precursor in catalytic enantioselective reactions. One developed protocol involves a one-pot Brønsted acid-catalyzed allylboration with a chiral BINOL derivative, followed by a palladium-catalyzed Mizoroki-Heck cyclization. lookchem.com This sequence has been used to synthesize 1-alkyl-3-methyleneindan-1-ols, which are complex structures bearing a tertiary alcohol, in high enantiomeric ratios. lookchem.com

Table 2: Enantiomeric Ratios in the Asymmetric Synthesis of a 3-Methyleneindane Derivative

| Starting Ketone | Product | Enantiomeric Ratio (er) |

|---|---|---|

| 2-bromoaryl ketone | 1-alkyl-3-methyleneindan-1-ol | up to 96:4 |

Data illustrates the high degree of stereocontrol achievable in transformations of derivatives of the title compound, as reported in the synthesis of related structures. lookchem.com

Applications of 1 2 Bromo 5 Methoxyphenyl Ethanone As a Synthetic Intermediate

A Foundational Unit for Complex Organic Scaffolds

The reactivity of the bromine and ketone functionalities in 1-(2-bromo-5-methoxyphenyl)ethanone makes it an invaluable starting material for creating elaborate molecular frameworks.

Crafting Substituted Aromatics and Biaryls

The presence of a bromine atom on the aromatic ring of this compound allows for its participation in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of substituted aromatics and biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

For instance, Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can be employed to introduce a new aryl or vinyl group at the position of the bromine atom. This methodology offers a powerful tool for the synthesis of biaryl compounds. rsc.org Similarly, other cross-coupling reactions like the Stille, Negishi, and Kumada couplings provide alternative pathways to access a diverse range of substituted aromatic structures. rsc.org The methoxy (B1213986) group on the ring can also influence the reactivity and regioselectivity of these transformations.

Recent advancements in synthetic methodologies have further expanded the utility of brominated aromatic compounds. For example, methods for the direct C-H arylation of aromatic compounds have emerged, providing a more atom-economical approach to biaryl synthesis. While not directly involving the bromine atom as a leaving group, the electronic properties imparted by the bromo and methoxy substituents can influence the outcome of such reactions.

Assembling Fused and Bridged Ring Systems

The dual functionality of this compound enables its use in intramolecular reactions to construct fused and bridged ring systems. These complex three-dimensional structures are of significant interest in medicinal chemistry and natural product synthesis.

Intramolecular cyclization reactions can be designed to form new rings by connecting different parts of the molecule. For example, the ketone functionality can be transformed into a reactive intermediate that subsequently undergoes cyclization onto the aromatic ring. A variety of synthetic strategies can be employed to achieve this, including intramolecular alkylations, aldol (B89426) condensations, and cycloadditions. researchgate.net

The synthesis of bridged-ring nitrogen compounds, such as 2,3,4,5-tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one, highlights the potential for creating complex polycyclic architectures from simpler precursors. rsc.org While this specific example doesn't start from this compound, it illustrates the general principles that can be applied to design synthetic routes towards bridged systems using appropriately functionalized starting materials. The development of new synthetic methods, such as those involving transition metal catalysis or photochemical reactions, continues to expand the toolbox for constructing these intricate molecular frameworks. researchgate.netnih.gov

A Gateway to Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry, particularly in the pharmaceutical industry. This compound is a valuable precursor for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles.

Synthesizing Nitrogen-Containing Heterocycles

Indoles: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Various synthetic strategies, such as the Fischer, Bischler, and Larock indole syntheses, can be adapted to utilize precursors derived from this compound. nih.gov For instance, the ketone can be converted into a suitable derivative that can then undergo cyclization to form the indole ring. The presence of the methoxy group can influence the regioselectivity of the cyclization, leading to specific substitution patterns on the final indole product. While a direct synthesis of 2-bromo-5-methoxy-1H-indole has been reported, the specific use of this compound as a starting material in common indole syntheses is not extensively detailed in the provided search results. chemsynthesis.com However, the general principles of indole synthesis suggest its potential as a precursor. organic-chemistry.orgluc.eduresearchgate.net

Quinolines: Quinolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. scielo.brresearchgate.net Classical quinoline (B57606) syntheses, such as the Friedländer and Combes reactions, often involve the condensation of an aniline (B41778) with a β-dicarbonyl compound or a related species. scielo.br By modifying this compound, for example, by introducing an amino group or by converting the acetyl group into a more reactive functionality, it can be used as a key building block in the synthesis of substituted quinolines. rsc.orgbldpharm.com

Forging Oxygen- and Sulfur-Containing Heterocycles

Benzofurans: The benzofuran (B130515) ring system is present in many biologically active compounds. nih.gov A common route to benzofurans involves the reaction of an ortho-hydroxyacetophenone with a suitable reagent. mdpi.com While this compound does not possess a hydroxyl group, it can be chemically modified to introduce one. Alternatively, other synthetic strategies, such as those involving intramolecular cyclization of appropriately substituted precursors derived from this starting material, can be envisioned. organic-chemistry.orgjocpr.com For example, the synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one demonstrates the utility of related bromoacetophenones in constructing benzofuran derivatives. researchgate.net

Benzothiophenes: Similar to benzofurans, benzothiophenes are sulfur-containing heterocycles with important applications. The synthesis of benzothiophenes often involves the cyclization of precursors containing both a thiol group and a suitable reactive functionality on an aromatic ring. While direct methods using this compound are not explicitly detailed, its conversion to a precursor bearing a thiol group would open pathways to benzothiophene (B83047) synthesis.

A Key Player in Pharmaceutical Intermediate Synthesis

The versatility of this compound as a synthetic intermediate makes it a valuable tool in the synthesis of pharmaceutical intermediates. Its ability to participate in a wide range of chemical transformations allows for the efficient construction of complex molecular architectures that form the core of many drug molecules. solubilityofthings.com

The bromine atom serves as a handle for introducing various substituents through cross-coupling reactions, while the ketone functionality can be elaborated into a wide array of other functional groups. This dual reactivity allows for the convergent synthesis of complex molecules, where different fragments are prepared separately and then joined together.

For example, the synthesis of thiazole-substituted hydrazones, which have shown antibacterial and anti-inflammatory activity, utilizes bromo-substituted methoxyacetophenones as key intermediates. researchgate.netnih.gov A one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which have shown anticonvulsant activity, further highlights the direct application of this compound in the synthesis of biologically active molecules. capes.gov.br

The following table provides examples of related bromoacetophenone derivatives and their applications in the synthesis of biologically relevant compounds, illustrating the potential of this compound in this field.

| Starting Material | Application/Intermediate | Reference(s) |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Intermediate for thiazole-substituted hydrazones | researchgate.netnih.gov |

| 2-Bromo-1-(3-bromophenyl)ethanone | Synthetic intermediate | rsc.org |

| 2-Bromo-1-(2,5-dimethylphenyl)ethanone | Synthetic intermediate | sigmaaldrich.com |

| 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | Synthetic intermediate | sigmaaldrich.com |

| 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone | Synthetic intermediate | bldpharm.com |

| 2-Bromo-1-(2-methoxyphenyl)ethanone | Synthetic intermediate | bldpharm.com |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Synthetic intermediate | rsc.org |

| 2-Bromo-1-(3-fluorophenyl)ethanone | Synthetic intermediate | rsc.org |

| 2-Bromo-1-(4-bromophenyl)ethanone | Synthetic intermediate | rsc.org |

| 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | Synthesis of benzofuran derivatives | nih.gov |

Application in Agrochemical Intermediate Synthesis

This compound is a versatile chemical building block, and its structural features make it a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in the agrochemical sector. The presence of a reactive bromo substituent and a ketone functional group allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

While direct, large-scale application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its utility can be inferred from research on related compounds and synthetic methodologies. For instance, the closely related compound, 1-(2′-bromo-5′-methoxyphenyl)ethan-1-ol, is noted for its use in the agrochemical industry, potentially for the development of new pesticides or other agricultural chemicals aimed at enhancing crop protection and yield. lookchem.com This suggests that the broader 2-bromo-5-methoxyphenyl scaffold is of interest to agrochemical research and development.

The synthesis of various heterocyclic compounds, which form the core of many modern agrochemicals, can be initiated from intermediates like this compound. For example, research has demonstrated the one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones starting from a derivative of 2-bromo-5-methoxyaniline. capes.gov.br Thiazole and triazole moieties are present in a wide range of fungicides, herbicides, and insecticides due to their ability to interact with biological targets in pests and pathogens.

The following table outlines potential agrochemical classes that could be synthesized using this compound as a starting material, based on its chemical reactivity.

| Agrochemical Class | Potential Synthetic Route from this compound | Key Reactive Sites Utilized |

| Fungicides | Synthesis of thiazole, triazole, or oxadiazole derivatives. | Ketone for cyclization reactions; Bromo group for cross-coupling reactions. |

| Herbicides | Formation of substituted phenyl ethers or complex heterocyclic systems. | Bromo group for nucleophilic aromatic substitution; Ketone for condensation reactions. |

| Insecticides | Creation of neonicotinoid analogues or other insect-specific nerve agents. | The aromatic ring and ketone can be modified to mimic the structure of known insecticides. |

It is important to note that while the potential for these syntheses exists, further research and development would be required to optimize the biological activity and safety profiles of any resulting agrochemical products.

Utility in Materials Science: Precursors for Polymers, Ligands, or Functional Materials

The unique electronic and structural properties of this compound make it a candidate for use as a precursor in the field of materials science, particularly for the synthesis of functional organic materials. The aromatic ring, substituted with both an electron-withdrawing bromine atom and an electron-donating methoxy group, provides a platform for tuning the optical and electronic properties of larger, more complex molecules.

Although specific examples of polymers or functional materials directly synthesized from this compound are not widely reported, its potential can be extrapolated from the synthesis of related compounds. For instance, thiophene-based organic materials are known for their promising tunable functional properties in electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). google.com The synthesis of conjugated thiophene (B33073) derivatives often involves cross-coupling reactions, such as the Suzuki reaction, where a bromo-substituted aromatic compound is a key starting material. researchgate.net This suggests that this compound could serve as a building block for novel thiophene-containing polymers or small molecules with interesting photophysical properties.

The development of ligands for metal complexes is another area where this compound could find utility. The ketone functionality can be modified to create bidentate or tridentate ligands capable of coordinating with various metal ions. These metal complexes could have applications in catalysis, sensing, or as components in metal-organic frameworks (MOFs).

The table below summarizes the potential applications of this compound in materials science.

| Material Type | Potential Role of this compound | Potential Properties and Applications |

| Conductive Polymers | Monomer precursor for polymerization reactions. | The aromatic core could contribute to the conductivity of the resulting polymer, with potential use in organic electronics. |

| Functional Ligands | Starting material for the synthesis of chelating agents. | The resulting ligands could form stable complexes with metals, leading to catalysts or materials with specific magnetic or optical properties. |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for the synthesis of emissive or charge-transport materials. rsc.orgdrpress.org | The substituted phenyl ring could be incorporated into larger conjugated systems to tune the emission color and efficiency of OLEDs. |

Further research is needed to explore the full potential of this compound as a precursor in materials science.

Development of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology and medicinal chemistry for visualizing and studying biological processes in real-time. mdpi.comrsc.org The development of novel fluorescent probes often involves the modification of existing fluorophores or the creation of new ones with specific targeting capabilities. nih.govmdpi.com While this compound is not itself a fluorescent molecule, its chemical reactivity makes it a suitable scaffold for the synthesis of new molecular probes and research tools.

One strategy for developing targeted fluorescent probes is to conjugate a fluorophore to a molecule with known biological activity. researchgate.net For example, research has focused on developing rofecoxib-based fluorescent probes for imaging cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net This approach involves modifying the structure of a known drug to incorporate a fluorescent reporter group. Similarly, this compound could be used as a starting material to synthesize analogs of known bioactive molecules, which could then be functionalized with a fluorophore to create new imaging agents.

The compound can also serve as an intermediate in the synthesis of heterocyclic compounds that may themselves act as research tools. For example, it is a precursor for the synthesis of thiazole-substituted hydrazones. researchgate.net Hydrazone compounds are known for their coordinating capabilities and have been investigated for their pharmacological and analytical properties. researchgate.net Such compounds could be developed as sensors for metal ions or as probes to study specific enzyme activities.

The following table outlines the potential for developing molecular probes and research tools from this compound.

| Type of Probe/Tool | Synthetic Strategy | Potential Application |

| Targeted Fluorescent Probes | Use as a scaffold to build molecules that can be linked to a fluorophore. | Imaging specific biological targets (e.g., enzymes, receptors) in cells and tissues. |

| Bioactive "Tool" Compounds | Synthesis of derivatives to probe biological pathways. | Investigating the mechanism of action of drugs or understanding disease processes. |

| Chelatosensors | Incorporation into a ligand structure designed to bind specific metal ions, leading to a change in fluorescence. | Detecting and quantifying metal ions in biological or environmental samples. |

The versatility of this compound as a synthetic intermediate provides a foundation for the creation of a wide array of molecular probes and research tools, contributing to the advancement of biomedical research.

Theoretical and Computational Studies of 1 2 Bromo 5 Methoxyphenyl Ethanone

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of 1-(2-Bromo-5-methoxyphenyl)ethanone are fundamentally governed by the interplay of the acetyl, bromo, and methoxy (B1213986) substituents on the benzene (B151609) ring. Molecular orbital theory provides a powerful framework for understanding these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions dictate the molecule's reactivity and electronic transition characteristics.

Density Functional Theory (DFT) calculations are a common approach to elucidate the electronic structure of such molecules. For this compound, the HOMO is expected to be primarily localized on the electron-rich methoxy-substituted phenyl ring, which acts as the principal electron-donating group. The LUMO, conversely, is likely centered on the acetyl group and the carbon-bromine bond, which are the main electron-withdrawing moieties.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the methoxyphenyl ring |

| LUMO | -1.8 | Centered on the acetyl group and C-Br bond |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar aromatic ketones. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energy Minima Determination

Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. Computational methods, such as molecular mechanics or DFT, can be employed to calculate the energies of different rotational isomers (rotamers). For acetophenones, a key conformational feature is the dihedral angle between the plane of the acetyl group and the plane of the benzene ring. Generally, a planar or near-planar arrangement is favored to maximize π-conjugation between the carbonyl group and the aromatic system. However, steric hindrance from ortho-substituents can force the acetyl group out of the plane. In the case of this compound, the ortho-bromo substituent is expected to create steric strain with the acetyl group, potentially leading to a non-planar ground state conformation.

Similarly, the methoxy group can adopt different orientations relative to the ring. The most stable conformation will be a balance between steric repulsion and electronic effects, such as conjugation of the oxygen lone pairs with the aromatic π-system.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Near-planar (acetyl group) | ~15° | 0 (Global Minimum) |

| Perpendicular (acetyl group) | 90° | ~5-7 |

| syn-planar (methoxy group) | ~0° | 0 |

| anti-planar (methoxy group) | ~180° | ~2-3 |

Note: These values are estimations based on studies of substituted acetophenones and serve to illustrate the expected conformational preferences.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound is crucial for its application in organic synthesis. Computational modeling can be used to map out the potential energy surfaces of its reactions, identifying transition states and intermediates. This allows for the prediction of reaction kinetics and the elucidation of reaction mechanisms.

A common reaction for this type of compound is nucleophilic substitution at the carbonyl carbon or at the carbon bearing the bromine atom. For instance, the reaction with a nucleophile could proceed via addition to the carbonyl group or through a substitution pathway. DFT calculations can be used to locate the transition state structures for these competing pathways. The calculated activation energies for each path would indicate the most likely reaction mechanism under a given set of conditions. For example, computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have revealed the possibility of a bifurcation in the reaction pathway, where a single transition state can lead to either carbonyl addition or substitution products depending on the electronic nature of the substituents on the phenyl ring. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, key spectroscopic data that can be computationally predicted include its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the color of the compound. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Furthermore, the prediction of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be instrumental in confirming the structure of the molecule and its conformers in solution. While no specific spectroscopic predictions for this compound are readily available in the literature, studies on similar compounds have demonstrated a good agreement between calculated and experimental spectra.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

| IR Spectroscopy | ~1680 cm⁻¹ | C=O stretch (acetyl group) |

| IR Spectroscopy | ~1250 cm⁻¹ | C-O stretch (methoxy group) |

| ¹³C NMR Spectroscopy | ~195 ppm | C=O (acetyl carbon) |

| ¹³C NMR Spectroscopy | ~158 ppm | C-O (methoxy-substituted carbon) |

| ¹H NMR Spectroscopy | ~3.9 ppm | -OCH₃ protons |

| ¹H NMR Spectroscopy | ~2.6 ppm | -COCH₃ protons |

Note: These are typical chemical shift and frequency ranges for the indicated functional groups and would be influenced by the specific electronic environment in the target molecule.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, a range of quantum chemical descriptors can be calculated. rasayanjournal.co.in These descriptors, derived from the electronic structure, provide insights into the molecule's stability, electrophilicity, and nucleophilicity.

Key descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These can be estimated from the HOMO and LUMO energies. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor, which is consistent with the presence of the electron-withdrawing acetyl and bromo groups. These indices are valuable for comparing the reactivity of a series of related compounds and for understanding their behavior in different chemical environments.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations can provide insights into the behavior of an ensemble of molecules, such as in a solution or a crystal. MD simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular interactions.

For this compound, MD simulations could be used to study its solvation in different solvents, providing information about the preferred solvation shells and the nature of the solute-solvent interactions. In the solid state, MD simulations could be used to investigate crystal packing and to understand the role of intermolecular forces, such as dipole-dipole interactions and halogen bonding, in determining the crystal structure. Such simulations are computationally intensive but offer a dynamic picture of the molecule's behavior that is complementary to the static view provided by most quantum chemical calculations.

Future Directions and Emerging Research Avenues for 1 2 Bromo 5 Methoxyphenyl Ethanone

Sustainable Synthesis and Catalysis Innovation

The traditional synthesis of 1-(2-Bromo-5-methoxyphenyl)ethanone and related structures often involves classical methods that may utilize stoichiometric reagents and harsh conditions. For instance, the preparation of similar acetophenones can involve direct bromination with agents like cupric bromide or oxidation of corresponding alcohols with reagents such as pyridinium (B92312) chlorochromate. researchgate.netchemicalbook.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

The principles of green chemistry are guiding innovation in this area. There is a significant opportunity to apply modern catalytic systems to the synthesis of this compound and its derivatives. This includes the exploration of:

Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily recovered and reused, minimizing waste.

Biocatalysis: Using enzymes or whole-cell systems to perform specific transformations under mild, aqueous conditions, offering high selectivity and reducing the environmental impact.

Water-Based Synthesis: Research into conducting reactions in water, a benign solvent, is a key area. The use of catalysts like β-cyclodextrin has been shown to promote multicomponent reactions of related building blocks in aqueous media, a strategy that could be adapted for this compound. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product, such as a derivative of this compound, in a single step. This approach improves atom economy and process efficiency. mdpi.com The development of MCRs using biodegradable catalysts like starch sulfuric acid has also been reported for related structures, highlighting a path toward more environmentally friendly chemical production. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical reactions. The ortho-bromo, meta-methoxy substitution pattern influences the electronic properties and reactivity of the aromatic ring and the acetyl group.

Future research is expected to move beyond standard transformations and explore more intricate reactivity, including:

Advanced Cross-Coupling Reactions: While the C-Br bond is a classical handle for Suzuki, Heck, and Sonogashira couplings, future work could focus on more challenging or novel coupling partners and highly efficient, low-loading catalyst systems.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring presents a modern and atom-economical approach to creating molecular complexity. Research could target the regioselective activation of the C-H bonds ortho or meta to the existing substituents, enabling the introduction of new functional groups without pre-functionalization.

Photoredox Catalysis: Utilizing visible light to drive chemical transformations offers a sustainable method for bond formation. The aromatic ketone moiety itself could potentially participate in photocatalytic cycles, or the C-Br bond could be targeted for radical-based transformations.

Synthesis of Complex Heterocycles: The compound is a valuable precursor for synthesizing complex heterocyclic systems. For example, it has been used in a one-step reaction to produce 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which have shown biological activity. capes.gov.br Further exploration of its use in constructing novel scaffolds is a promising research avenue.

Advanced Materials Development and Functionalization

The structural features of this compound make it a candidate for the development of advanced functional materials. The bromine atom provides a site for polymerization or grafting onto surfaces, while the aromatic core and polar groups can influence the electronic and physical properties of a resulting material.

Emerging research directions in this area include:

Polymer Science: A related compound, 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, has been noted for its relevance in materials science, where it can be incorporated into polymer formulations to enhance the properties of materials for electronics and coatings. chemimpex.com By analogy, this compound could be used as a monomer or functionalizing agent for polymers, potentially imparting properties like flame retardancy (due to bromine), altered refractive index, or specific surface characteristics.

Organic Electronics: Chemical suppliers have categorized the compound as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com This suggests its potential role in synthesizing larger conjugated systems or porous materials with tailored electronic and photophysical properties.

Crystal Engineering: The study of intermolecular interactions in the solid state can inform the design of crystalline materials with specific architectures. A related molecule, 2-Bromo-1-(4-methoxyphenyl)ethanone, is known to form a one-dimensional chain structure through weak C-H···O hydrogen bonds, demonstrating the potential for self-assembly. researchgate.net Future work could explore how to control the crystal packing of this compound and its derivatives to create materials with desired optical or electronic properties.

Interdisciplinary Applications in Chemical Biology (e.g., target identification, mechanistic studies)

The bromo-methoxyphenyl motif is present in numerous biologically active molecules, making this compound an important starting point for medicinal chemistry and chemical biology research. Its derivatives have shown potential in various therapeutic areas.

Key research avenues include:

Anticonvulsant Agents: A study described the synthesis of thiazolo-triazole derivatives from this compound, with several of the final compounds exhibiting promising anticonvulsant activity in screening models. capes.gov.br This provides a direct rationale for further derivatization and structure-activity relationship (SAR) studies to develop more potent central nervous system agents.

Anticancer Drug Discovery: The bromo-methoxyphenyl scaffold is a key feature in compounds designed as anticancer agents. For example, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, including brominated analogues, were found to be potent cytotoxic compounds against human tumor cell lines. nih.govsemanticscholar.org Mechanistic studies revealed that these molecules act as tubulin polymerization inhibitors, causing cell cycle arrest and apoptosis, highlighting a clear path for using this compound to build novel antimitotic agents. nih.govsemanticscholar.org

Antibacterial Research: A related isomer, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of the enzyme MurA, which is essential for bacterial cell wall biosynthesis. medchemexpress.com This covalent inhibition mechanism is a powerful strategy for developing new antibiotics. The structural similarity suggests that this compound could serve as a scaffold for designing new MurA inhibitors or other antibacterial agents, where the bromo-substituent is often found to enhance potency. mdpi.com

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

As the applications of this compound and its derivatives expand, particularly in pharmacology and materials science, the need for sensitive and specific analytical methods for its detection and quantification will become critical.

Future research in this domain should focus on:

Mass Spectrometry-Based Methods: The development of methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) will be essential for quantifying the compound and its metabolites in complex biological matrices like plasma, urine, and tissue samples. This is crucial for pharmacokinetic and toxicology studies.

Ion Mobility-Mass Spectrometry: This advanced technique separates ions based on their size, shape, and charge. Predicted collision cross-section (CCS) data is available for derivatives of the title compound, which can aid in their identification and structural elucidation in complex mixtures. uni.luuni.lu Developing specific ion mobility methods would enhance analytical specificity.

Environmental Monitoring: If materials derived from this compound become widespread, methods for detecting its potential release and degradation products in environmental samples (water, soil) will be necessary to assess its environmental fate and impact.

Impurity Profiling: For pharmaceutical applications, rigorous analytical methods are required to identify and quantify any impurities in the active pharmaceutical ingredient (API). This involves the use of high-resolution mass spectrometry and chromatographic techniques to ensure the safety and quality of potential drug candidates derived from this compound.

Compound Information

Q & A

Q. What are the established synthetic routes for 1-(2-Bromo-5-methoxyphenyl)ethanone, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of 2-bromo-5-methoxybenzene derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). For analogous structures like 1-(2-amino-5-methoxyphenyl)ethanone, acetylation under anhydrous conditions with rigorous temperature control (0–5°C) is recommended to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane yields >95% purity, as validated by HPLC .

- Key Parameters : Reaction progress should be monitored via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and hydrolysis .

- Use desiccants (e.g., silica gel) to mitigate hygroscopicity.

- Avoid prolonged exposure to UV light, which may induce photolytic cleavage of the C-Br bond .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

- Methodological Answer :

- Dynamic vs. Static Structures : Discrepancies in NMR (solution) vs. crystallographic (solid-state) data may arise from rotational isomerism. Variable-temperature NMR (e.g., 25°C to −40°C) can identify dynamic processes .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length ambiguities. For example, the C-Br bond length should be ~1.89 Å, consistent with similar bromoaromatics .

- Cross-Validation : Compare experimental HRMS data with NIST reference spectra to confirm molecular ion integrity .

Q. What experimental design considerations are critical when using this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Use XPhos Pd G3 or Pd(PPh₃)₄ for efficient oxidative addition of the C-Br bond .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Base Selection : K₂CO₃ or Cs₂CO₃ (2.0 equiv.) improves transmetallation in Suzuki-Miyaura couplings .

- Temperature : Reactions at 80–100°C balance activation energy and thermal stability.

- Workup : Extract products with EtOAc, wash with brine, and purify via flash chromatography (hexane:EtOAc) .

Q. How does the electron-withdrawing methoxy group at the 5-position influence the compound's reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : The para-methoxy group donates electron density via resonance, activating the ring for electrophilic substitution but slightly deactivating it via induction for nucleophilic attacks.

- Experimental Observations : In SNAr reactions with amines, the 2-bromo substituent reacts 30% faster than non-methoxy analogs due to partial activation .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show a 10% decrease in LUMO energy at the bromine site compared to unsubstituted analogs, supporting enhanced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。